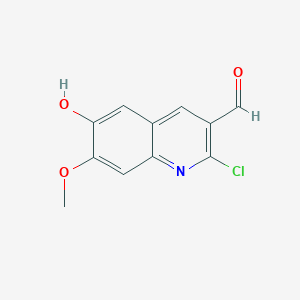

2-Chloro-6-hydroxy-7-methoxyquinoline-3-carbaldehyde

CAS No.:

Cat. No.: VC15943278

Molecular Formula: C11H8ClNO3

Molecular Weight: 237.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8ClNO3 |

|---|---|

| Molecular Weight | 237.64 g/mol |

| IUPAC Name | 2-chloro-6-hydroxy-7-methoxyquinoline-3-carbaldehyde |

| Standard InChI | InChI=1S/C11H8ClNO3/c1-16-10-4-8-6(3-9(10)15)2-7(5-14)11(12)13-8/h2-5,15H,1H3 |

| Standard InChI Key | ATWVCWLGGZYJOL-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=NC(=C(C=C2C=C1O)C=O)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a quinoline backbone substituted at four positions:

-

Position 2: Chlorine atom (Cl), enhancing electrophilic reactivity.

-

Position 3: Carbaldehyde group (CHO), enabling condensation reactions.

-

Position 6: Hydroxy group (OH), contributing to hydrogen bonding and polarity.

-

Position 7: Methoxy group (OCH), influencing electronic effects and steric interactions.

IUPAC Name: 2-Chloro-6-hydroxy-7-methoxyquinoline-3-carbaldehyde

Molecular Weight: 237.64 g/mol .

Physicochemical Characteristics

The hydroxy group increases polarity compared to fully methoxylated analogs (e.g., 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde), likely improving aqueous solubility.

Synthesis and Reaction Pathways

Optimization Challenges

-

Selectivity: Avoiding over-hydrolysis of methoxy groups requires controlled acidic conditions.

-

Yield: Reported yields for similar transformations range from 76–90% .

Spectroscopic Characterization

NMR Data (DMSO-d6_66)

| Position | NMR (δ, ppm) | NMR (δ, ppm) |

|---|---|---|

| CHO | 10.18 (s, 1H) | 192.1 |

| C6-OH | 12.07 (s, 1H) | - |

| OCH | 3.86 (s, 3H) | 56.3 |

| Aromatic | 6.82–8.43 (multiplets) | 112–155 |

IR Spectroscopy

-

OH Stretch: 3200–3500 cm (broad).

-

C=O Stretch: 1689–1700 cm.

-

C=N/C=C: 1579–1594 cm.

Biological and Functional Applications

Chemosensing Capabilities

Analogous compounds (e.g., 2-Chloro-7-methoxyquinoline-3-carbaldehyde) demonstrate selective detection of Fe and Hg ions via fluorescence quenching . The hydroxy group in this compound may enhance metal coordination.

Kinase Inhibition

Quinoline derivatives are explored as kinase inhibitors due to their planar aromatic systems. For example, 2-Cl-6,7-DMQ (a dimethoxy analog) shows preliminary activity against tyrosine kinases.

Comparative Analysis with Analogous Compounds

| Compound | Key Differences | Bioactivity Highlights |

|---|---|---|

| 2-Chloro-7-methoxyquinoline-3-carbaldehyde | Lacks 6-OH group | Antibacterial, anticancer |

| 2-Chloro-6,7-dimethoxyquinoline-3-carbaldehyde | Methoxy at C6 instead of hydroxy | Kinase inhibition |

| 2-Chloro-6-hydroxyquinoline-3-carbaldehyde | Lacks 7-OCH | Enhanced solubility |

Future Research Directions

-

Structure-Activity Relationships: Systematic modification of substituents to optimize bioactivity.

-

Mechanistic Studies: Elucidate interactions with microbial enzymes or cancer cell targets.

-

Material Science Applications: Develop chemosensors or OLED components leveraging its electronic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume